molecular formula C10H19N B11755717 (1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine

(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B11755717
M. Wt: 153.26 g/mol
InChI Key: SHXVJSFOJHMEEQ-SGIHWFKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structural features. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the propan-2-yl group and the amine functionality makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare (1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, strong bases for epimerization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include various functionalized bicyclo[2.2.1]heptane derivatives, which can be further utilized in different chemical and industrial applications .

Scientific Research Applications

(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets through its amine group. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, potentially influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine apart is its amine functionality combined with the propan-2-yl group, which provides unique reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-6(2)9-7-3-4-8(5-7)10(9)11/h6-10H,3-5,11H2,1-2H3/t7-,8+,9+,10+/m0/s1

InChI Key

SHXVJSFOJHMEEQ-SGIHWFKDSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@H]2CC[C@H](C2)[C@H]1N

Canonical SMILES

CC(C)C1C2CCC(C2)C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.